3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylicacid
Description
Chemical Structure and Properties The compound 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylic acid (CAS: 1935557-50-8) is a cyclobutane derivative featuring a carboxylic acid group at the 1-position and an ethyl chain substituted with a fluorenylmethyloxycarbonyl (Fmoc)-protected amine at the 3-position. Its molecular formula is C₂₀H₁₉NO₄, with a molecular weight of 337.38 g/mol . This compound is commonly utilized in peptide synthesis and medicinal chemistry as a building block due to the Fmoc group’s role in temporary amine protection during solid-phase synthesis. It is available in high purity (≥95%) and is cataloged under MDL Number MFCD28389397 .
Properties
Molecular Formula |
C22H23NO4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c24-21(25)15-11-14(12-15)9-10-23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25) |
InChI Key |
SSPRJARHQCIMBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C(=O)O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the cyclobutane ring: The cyclobutane ring is formed through a cyclization reaction, often involving a [2+2] cycloaddition reaction.
Introduction of the carboxylic acid group: The carboxylic acid group is introduced via a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield free amines.
Scientific Research Applications
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the field of peptide synthesis.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, including as a precursor to drug molecules.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in further reactions, such as forming peptide bonds in peptide synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Cyclobutane and Cyclopentane Cores
Several analogs share the Fmoc-protected amino-carboxylic acid motif but differ in core ring size, substituent position, and functional groups. Key examples include:
1-[Cyclopropyl(Fmoc)amino]cyclobutane-1-carboxylic Acid (CAS: 1697367-12-6)
- Structure: Cyclobutane core with a cyclopropyl-Fmoc-amino group and carboxylic acid.
- Molecular Formula: C₂₃H₂₃NO₄.
- Molecular Weight : 377.43 g/mol.
- Its predicted pKa (4.12) suggests moderate acidity comparable to the target compound .
(1R,3S)-3-Fmoc-Aminocyclopentanecarboxylic Acid
- Structure: Cyclopentane core with Fmoc-amino and carboxylic acid groups.
- Molecular Formula: C₂₀H₁₉NO₄ (same as target compound).
- Key Differences : The larger cyclopentane ring reduces ring strain compared to cyclobutane, which may enhance conformational stability in drug design .
3-(Fmoc-Aminomethyl)cyclobutane-1-carboxylic Acid (CAS: 2243507-56-2)
- Structure: Cyclobutane with an Fmoc-aminomethyl substituent.
- Molecular Formula: C₂₀H₁₉NO₄.
Functional Group Modifications
2-[4-(Fmoc)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)
- Structure : Piperazine-linked Fmoc-acetic acid.
- Molecular Formula : C₂₂H₂₃N₃O₄.
- Key Differences : The piperazine moiety introduces basicity (pKa ~9.7), contrasting with the neutral cyclobutane-carboxylic acid. This makes it suitable for pH-dependent drug delivery systems .
4-(Fmoc-Amino)-3,3'-Difluorobutanoic Acid
Comparative Data Table
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